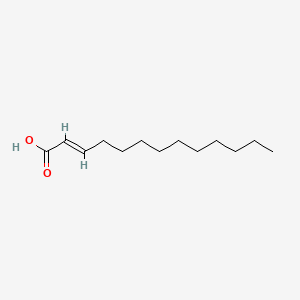

5-(Tert-butyl)-2-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

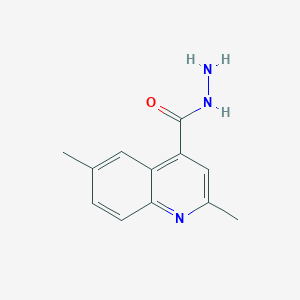

5-(Tert-butyl)-2-ethoxybenzaldehyde (5-TBEB) is an organic compound belonging to the class of aromatic aldehydes. It is a colorless liquid with a pungent odor and a boiling point of 166°C. 5-TBEB has been found to have a wide range of applications in the fields of pharmaceuticals, agrochemicals, and cosmetics. Its distinctive properties have made it a valuable tool for researchers in the field of organic chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives are utilized in synthesizing various complex compounds. For instance, derivatives like 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde have been synthesized for the creation of salcyen and salcyan-type ligands. These derivatives are then used to form metal complexes, particularly with copper(II), exhibiting distinct voltammetric ligand-based oxidations, potentially useful in various electrochemical applications (Sylvestre et al., 2005).

In Catalysis

Complexes derived from this compound derivatives act as catalysts in certain reactions. Specifically, iron(III) and cobalt(III) complexes with tautomeric forms of aroylhydrazone ligands, derived from similar compounds, have shown effectiveness as catalysts in microwave-assisted oxidation of alcohols (Sutradhar et al., 2016).

In Molecular Docking and Quantum Chemical Studies

Derivatives of this compound, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, have been the subject of extensive quantum chemical computations and molecular docking studies. These studies delve into the molecular structure, vibrational assignments, and electronic parameters, as well as the bioactivity of the compounds, offering insights into their antiviral potential against various influenza types (Mary & James, 2020).

In Schiff Base Metal Complexes

Complexes involving this compound derivatives as ligands are studied for their magnetic, catalytic, and spectroelectrochemical properties. These studies help in understanding the charge, spin states, and ligand character of these complexes, along with their potential applications in oxidation reactions and their behavior as nanocatalysts in various chemical processes (Cazacu et al., 2015).

Future Directions

The future directions for research on “5-(Tert-butyl)-2-ethoxybenzaldehyde” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety and potential applications .

properties

IUPAC Name |

5-tert-butyl-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGVFOSPXJNMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396195 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681443-01-6 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)